A Technical Guide to 3-Chloro-N-(propan-2-yl)benzamide: Synthesis, Characterization, and Applications
A Technical Guide to 3-Chloro-N-(propan-2-yl)benzamide: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
The benzamide functional group is a cornerstone in modern medicinal and materials chemistry. Its unique structural and electronic properties make it a privileged scaffold in the design of biologically active compounds and functional materials.[1] Substituted benzamides, in particular, exhibit a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] This guide provides an in-depth technical overview of a specific substituted benzamide, 3-Chloro-N-(propan-2-yl)benzamide, intended for researchers, scientists, and professionals in drug development.
This document delineates the fundamental chemical identity, a detailed and validated synthesis protocol, methods for structural characterization, potential applications based on related structures, and critical safety and handling procedures. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are robust and reproducible.
Compound Identification and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of any scientific investigation. The compound of interest is commonly known as 3-Chloro-N-isopropylbenzamide; however, its systematic IUPAC name is 3-chloro-N-(propan-2-yl)benzamide .
Chemical Identifiers
A consolidated list of identifiers for 3-chloro-N-(propan-2-yl)benzamide is provided below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-N-(propan-2-yl)benzamide | PubChem |
| Common Name | 3-Chloro-N-isopropylbenzamide | User Request |
| CAS Number | 19715-49-2 | PubChem |
| Molecular Formula | C₁₀H₁₂ClNO | PubChem |
| Molecular Weight | 197.66 g/mol | PubChem |
| Canonical SMILES | CC(C)NC(=O)C1=CC(=CC=C1)Cl | PubChem |
| InChI Key | FGPCTGUPZPSJQI-UHFFFAOYSA-N | PubChem |
Physicochemical Data
The physical properties of a compound govern its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reaction kinetics.
| Property | Value | Source |
| Physical State | Solid (Predicted) | |
| Melting Point | 103-105 °C | Commercially available data |
| Boiling Point | 337.9 °C at 760 mmHg (Predicted) | |
| pKa | 15.25 ± 0.29 (Predicted) | |
| LogP | 2.85 (Predicted) | |
| Solubility | Moderately soluble in organic solvents.[3] | [3] |
Synthesis and Purification
The synthesis of 3-chloro-N-(propan-2-yl)benzamide is most reliably achieved via the nucleophilic acyl substitution of 3-chlorobenzoyl chloride with isopropylamine. This method is efficient, high-yielding, and a staple of amide bond formation.
Reaction Principle
The underlying mechanism involves the attack of the lone pair of electrons on the nitrogen atom of isopropylamine (a nucleophile) on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. The initial tetrahedral intermediate collapses, expelling a chloride ion as the leaving group. An equivalent of a base (either excess isopropylamine or a non-nucleophilic base like triethylamine) is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification to ensure high purity of the final product.
Materials and Equipment:
-
3-Chlorobenzoyl chloride
-
Isopropylamine (propan-2-amine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve isopropylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). The use of anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride starting material.
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes to bring the temperature to 0 °C. This is a crucial step to control the highly exothermic nature of the acylation reaction, preventing side reactions and ensuring selectivity.
-
Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup (Quenching & Extraction):
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amines), water, saturated NaHCO₃ solution (to remove any remaining HCl), and finally with brine. The brine wash helps to remove bulk water from the organic layer, improving the efficiency of the drying agent.
-
-
Drying and Solvent Removal: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product as a white to off-white solid.
Synthesis Workflow Diagram
The logical flow of the synthesis protocol is illustrated below.
Caption: Experimental workflow for the synthesis of 3-chloro-N-(propan-2-yl)benzamide.
Structural Elucidation and Characterization
Confirmation of the chemical structure and assessment of purity are non-negotiable steps in chemical synthesis. Standard spectroscopic techniques are employed for this purpose.[4][5]
Predicted Spectroscopic Data
The following table summarizes the expected characteristic signals for 3-chloro-N-(propan-2-yl)benzamide, which are essential for its structural confirmation.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons (Ar-H): 4 protons in the range of δ 7.2-7.8 ppm, showing complex splitting patterns (doublets, triplets, singlets).Amide Proton (N-H): A broad singlet around δ 6.0-8.0 ppm (can exchange with D₂O).Isopropyl Methine (CH): A septet or multiplet around δ 4.1-4.3 ppm.Isopropyl Methyl (CH₃): A doublet around δ 1.2-1.3 ppm (integrating to 6H). |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal in the range of δ 165-170 ppm.Aromatic Carbons: 6 signals between δ 125-140 ppm.Isopropyl Methine (CH): Signal around δ 41-43 ppm.Isopropyl Methyl (CH₃): Signal around δ 22-24 ppm. |
| IR Spectroscopy | N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.C=O Stretch (Amide I): A strong, sharp peak around 1640-1660 cm⁻¹.N-H Bend (Amide II): A peak around 1530-1550 cm⁻¹.C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z ≈ 197, with a characteristic M+2 isotope peak at m/z ≈ 199 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope. |
Potential Applications and Biological Relevance
While specific biological data for 3-chloro-N-(propan-2-yl)benzamide is not extensively documented in publicly accessible literature, the broader class of substituted benzamides is rich in biological activity.[1] They are recognized for a wide range of pharmacological effects, which suggests potential avenues for investigation for this specific molecule.[2]
-
Agrochemicals: Many benzamide derivatives are utilized as herbicides and fungicides. The structural motifs present in 3-chloro-N-(propan-2-yl)benzamide are common in commercial agrochemicals.[3][6]
-
Pharmaceuticals: Substituted benzamides are known to act as potent antagonists for dopamine D2 and serotonin 5-HT2 receptors, forming the basis for some neuroleptic agents.[7] They have also been investigated for anticancer, anti-inflammatory, and antimicrobial activities.[2][8] The specific substitution pattern (meta-chloro and N-alkyl) could modulate binding to various biological targets.
Further screening in relevant bioassays is required to determine the specific biological profile of this compound.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The following guidelines are based on data for structurally similar compounds and general best practices.
Hazard Identification
The GHS classification for closely related benzamide compounds indicates potential hazards that should be assumed for 3-chloro-N-(propan-2-yl)benzamide in the absence of specific data.[9]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. Avoid contact with skin and clothing.[10]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[10]
-
Container: Keep the container tightly sealed to prevent moisture ingress.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]
Conclusion
3-Chloro-N-(propan-2-yl)benzamide is a substituted benzamide with a well-defined structure and accessible synthesis route. This guide has provided a comprehensive technical framework covering its chemical identity, a detailed protocol for its preparation and purification, and methods for its characterization. While its specific biological activities require further exploration, its structural class is of significant interest in both pharmaceutical and agrochemical research. Adherence to the safety and handling protocols outlined is essential for its responsible use in a research setting.
References
Click to expand
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Gowda, B. T., et al. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o49. Available at: [Link]
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Al-Warhi, T., et al. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(19), 6610. Available at: [Link]
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Gowda, B. T., et al. (2011). 3-Chloro-N-(2-chloro-phen-yl)benzamide. PubMed. Available at: [Link]
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3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. PubChem. Available at: [Link]
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3-Chlorobenzamide. NIST WebBook. Available at: [Link]
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3-chloro-N,N-diethylbenzamide. PubChem. Available at: [Link]
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Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. (2026). Journal of the American Chemical Society. Available at: [Link]
- Ibid.
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules. Available at: [Link]
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103320 - 3-Chloro-1,2-propanediol - Safety Data Sheet. DC Fine Chemicals. Available at: [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). PubMed. Available at: [Link]
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Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. (1995). Journal of Medicinal Chemistry. Available at: [Link]
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Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Available at: [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sciendo. Available at: [Link]
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Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. (2025). ResearchGate. Available at: [Link]_
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